

Apinocaltamide (ACT-709478): A Detailed Pharmacological Profile

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Compound of Interest		
Compound Name:	Apinocaltamide	
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Introduction

Apinocaltamide (ACT-709478) is a potent and selective, orally available small molecule antagonist of T-type calcium channels. It has been investigated for its therapeutic potential in neurological disorders, primarily epilepsy. This technical guide provides a comprehensive overview of the pharmacological profile of **Apinocaltamide**, including its mechanism of action, binding and functional activity, pharmacokinetic properties, and the experimental methodologies used for its characterization.

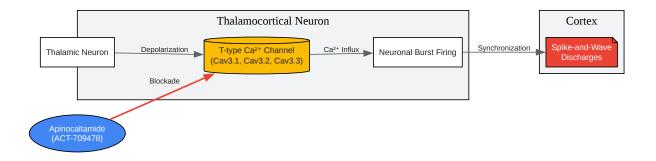
Mechanism of Action

Apinocaltamide functions as a blocker of low-voltage-activated T-type calcium channels.[1] T-type calcium channels, particularly the isoforms Cav3.1, Cav3.2, and Cav3.3, are key regulators of neuronal excitability and are implicated in the pathophysiology of certain types of epilepsy.[2][3] These channels contribute to the generation of neuronal burst firing, especially in the thalamocortical circuitry, which is associated with the spike-and-wave discharges characteristic of absence seizures.[3] By inhibiting these channels, Apinocaltamide is thought to suppress these aberrant neuronal firing patterns.[2]

Signaling Pathway



The therapeutic effect of **Apinocaltamide** in epilepsy is primarily attributed to its modulation of the thalamocortical circuitry. The following diagram illustrates the proposed mechanism.



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Figure 1: Proposed mechanism of Apinocaltamide in reducing seizure activity.

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of **Apinocaltamide** against T-type calcium channels and its selectivity profile.

Table 1: In Vitro Potency of Apinocaltamide on Calcium Channels

Target	IC50 (nM)		
Cav3.1	6.4		
Cav3.2	18		
Cav3.3	7.5		
Cav1.2 (L-type)	2410		
Data sourced from publicly available information.			





Table 2: In Vitro Activity of Apinocaltamide on

Cytochrome P450 Enzymes

Enzyme	IC50 (μM)
CYP2C8	14
CYP2D6	15
CYP2C9	22
CYP2C19	25
CYP3A4	51
CYP2B6	52
Data sourced from publicly available information.	

Pharmacokinetic Profile

A first-in-human study of **Apinocaltamide** in healthy male subjects provided initial pharmacokinetic data.

Table 3: Human Pharmacokinetic Parameters of

Apinocaltamide

Parameter	Value	Conditions
Tmax (Time to Maximum Concentration)	3.0 - 4.0 hours	Single doses up to 60 mg
20 - 28 hours	Single doses above 60 mg	
t1/2 (Terminal Half-life)	36 - 43 hours	Across all dose levels
Effect of Food	1.6-fold increase in Cmax, no change in AUC	60 mg dose
Cmax: Maximum plasma concentration; AUC: Area under the curve.		



Experimental Protocols

The following sections describe the general methodologies likely employed in the preclinical and clinical evaluation of **Apinocaltamide**.

Whole-Cell Patch Clamp Electrophysiology for Functional Activity

This technique is the gold standard for assessing the functional inhibition of ion channels like the T-type calcium channels.

Objective: To determine the inhibitory concentration (IC50) of **Apinocaltamide** on Cav3.1, Cav3.2, and Cav3.3 channels.

Methodology:

 Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human isoforms of Cav3.1, Cav3.2, or Cav3.3 are used.

Solutions:

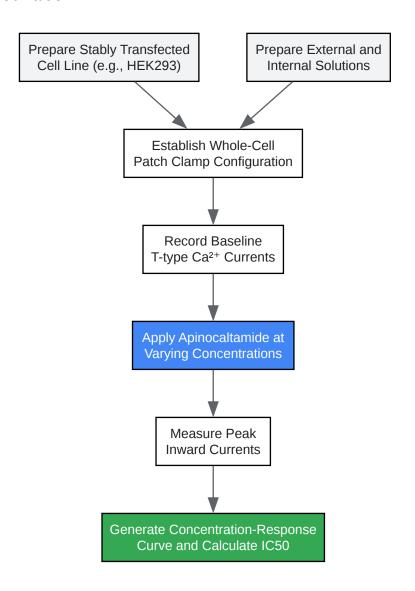
- External Solution (in mM): 140 CsCl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH.
- Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

Recording:

- Whole-cell voltage-clamp recordings are performed at room temperature.
- Cells are held at a holding potential of -100 mV to ensure the availability of T-type channels.
- Depolarizing voltage steps (e.g., to -30 mV for 200 ms) are applied to elicit T-type calcium currents.



- Drug Application: Apinocaltamide is acutely applied at increasing concentrations via a perfusion system.
- Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.



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Figure 2: General workflow for whole-cell patch clamp experiments.

Radioligand Binding Assay for Target Affinity

While functional assays are crucial, binding assays can provide complementary information on the direct interaction of a compound with its target.



Objective: To determine the binding affinity (Ki) of **Apinocaltamide** for T-type calcium channels.

Methodology:

- Membrane Preparation: Membranes are prepared from cells overexpressing the target Ttype calcium channel subtype.
- Radioligand: A suitable radiolabeled ligand that binds to T-type calcium channels is used (e.g., [3H]-labeled compound).
- Assay:
 - Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Apinocaltamide.
 - The reaction is allowed to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are used to generate a competition binding curve, from which the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Clinical Development Status

Apinocaltamide has undergone Phase 2 clinical trials for photosensitive epilepsy. However, development for essential tremor was discontinued due to a lack of efficacy in a Phase 2a trial.

Conclusion

Apinocaltamide is a potent and selective T-type calcium channel blocker with a clear mechanism of action for the potential treatment of certain types of epilepsy. Its pharmacological profile is characterized by high in vitro potency and a pharmacokinetic profile supportive of clinical investigation. The methodologies described provide a framework for the comprehensive evaluation of similar compounds targeting ion channels.



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